

Application Notes & Protocols: 5-Methylisoxazole-3-carbohydrazide as a Strategic Synthetic Building Block

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbohydrazide

Cat. No.: B133756

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Introduction: The Strategic Value of 5-Methylisoxazole-3-carbohydrazide

5-Methylisoxazole-3-carbohydrazide is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile scaffold in synthetic and medicinal chemistry.^[1] Its structure, which marries the latent reactivity of a carbohydrazide moiety with the electronically distinct and metabolically stable 5-methylisoxazole ring, offers a powerful platform for the construction of diverse and complex molecular architectures. The carbohydrazide group serves as a nucleophilic handle and a robust precursor for a variety of five-membered heterocycles, while the isoxazole core is a known pharmacophore present in numerous biologically active agents.^{[2][3]}

This guide provides an in-depth exploration of the synthetic utility of **5-Methylisoxazole-3-carbohydrazide**. We will move beyond simple reaction schemes to explain the causality behind procedural choices, offering detailed, field-proven protocols for key transformations. The objective is to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic programs, from library synthesis for screening campaigns to the targeted design of novel therapeutic agents. Applications for its

derivatives span a wide range of therapeutic areas, including anticonvulsants, antimicrobials, and anti-inflammatory agents, as well as uses in agricultural chemistry as potential plant growth regulators.[1][3][4]

Physicochemical & Handling Data

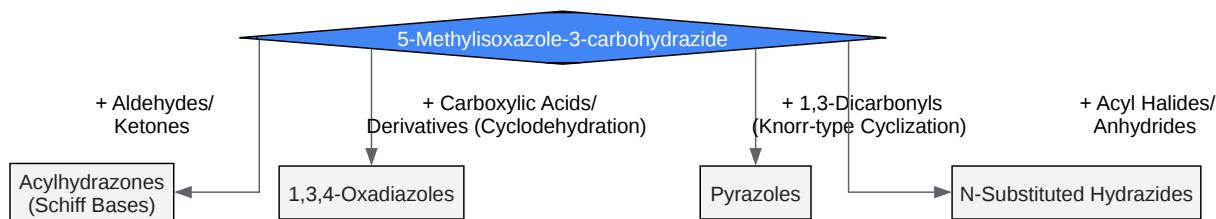
A thorough understanding of a building block's physical properties is fundamental to its successful application in synthesis.

Property	Value	Source
CAS Number	62438-03-3	[1][5]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[1][5]
Molecular Weight	141.13 g/mol	[1][5]
Appearance	White crystalline solid	[1]
Melting Point	137-144 °C	[1]
Purity	≥99% (HPLC)	[1]

Safety & Handling: Handle **5-Methylisoxazole-3-carbohydrazide** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Store in a cool, dry place (2-8°C is recommended) away from strong oxidizing agents.[6]

Core Synthetic Transformations: A Mechanistic Perspective

The synthetic power of **5-Methylisoxazole-3-carbohydrazide** stems from the predictable and high-yielding reactivity of its carbohydrazide functional group. This allows for its elaboration into several key heterocyclic systems that are privileged structures in medicinal chemistry.



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Caption: Key reactivity pathways of **5-Methylisoxazole-3-carbohydrazide**.

Synthesis of 1,3,4-Oxadiazoles: Crafting Bioisosteres

The 1,3,4-oxadiazole ring is a highly sought-after motif in drug design. It functions as a metabolically robust bioisostere for ester and amide groups, improving pharmacokinetic profiles by resisting hydrolysis while maintaining key hydrogen bond accepting capabilities.^{[7][8]} The most common route from a carbohydrazide involves a two-step, one-pot sequence: N-acylation followed by cyclodehydration.

- Causality: The initial reaction of the terminal $-\text{NH}_2$ of the hydrazide with a carboxylic acid derivative (like an acid chloride or anhydride) forms an N,N' -diacylhydrazine intermediate. This intermediate is then subjected to a strong dehydrating agent (e.g., POCl_3 , PPA, or TsCl) which promotes an intramolecular cyclization-elimination reaction to furnish the aromatic 1,3,4-oxadiazole ring.^[9] The stability of the resulting aromatic system is the thermodynamic driving force for the reaction.

Synthesis of Pyrazoles: Accessing a Privileged Pharmacophore

Pyrazoles are another cornerstone heterocyclic system in pharmacology, found in drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.^[10] The classical approach to pyrazole synthesis, often a variant of the Knorr synthesis, involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl electrophile.^[11]

- Causality: **5-Methylisoxazole-3-carbohydrazide** reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) in a polar solvent, often with acid catalysis. The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack of the remaining hydrazide nitrogen onto the second carbonyl. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable, aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the steric and electronic nature of the substituents on the 1,3-dicarbonyl partner.[12]

Synthesis of Acylhydrazones (Schiff Bases): Versatile Intermediates

Condensation of **5-Methylisoxazole-3-carbohydrazide** with various aldehydes and ketones provides acylhydrazones. These are not merely final products but are crucial, stable intermediates for more complex syntheses.[13]

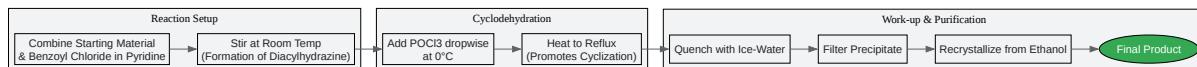
- Causality: The nucleophilic terminal amine of the hydrazide readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically performed under mild acidic catalysis (e.g., a few drops of acetic acid) to activate the carbonyl group, leading to the formation of a C=N double bond after elimination of water. These acylhydrazone products can then be used in oxidative cyclization reactions to form other heterocycles, such as 1,3,4-oxadiazoles, or can be evaluated directly for biological activity.[9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices.

Protocol 1: Synthesis of 2-(5-Methylisoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole

This protocol details the synthesis of a representative 1,3,4-oxadiazole via a one-pot acylation and cyclodehydration sequence.



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Caption: Workflow for the synthesis of a 1,3,4-oxadiazole derivative.

Materials:

- **5-Methylisoxazole-3-carbohydrazide** (1.0 eq)
- Benzoyl chloride (1.1 eq)
- Anhydrous Pyridine (solvent)
- Phosphorus oxychloride (POCl_3) (5.0 eq)
- Crushed Ice
- Ethanol (for recrystallization)
- Standard glassware for reflux

Procedure:

- Acylation: In a round-bottom flask equipped with a magnetic stirrer and calcium chloride guard tube, dissolve **5-Methylisoxazole-3-carbohydrazide** (1.0 eq) in anhydrous pyridine (~10 mL per gram of hydrazide).
- Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise while stirring.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of the intermediate N-benzoyl-N'-(5-methylisoxazole-3-carbonyl)hydrazine can be monitored by TLC.

- Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. Anhydrous conditions prevent hydrolysis of the acid chloride and POCl_3 .
- Cyclodehydration: Re-cool the mixture to 0°C. Slowly and carefully add phosphorus oxychloride (POCl_3 , 5.0 eq) dropwise via a dropping funnel. The addition is exothermic.
- Rationale: POCl_3 is a powerful dehydrating agent that facilitates the intramolecular cyclization to the oxadiazole ring. Adding it at 0°C controls the initial exotherm.
- After the addition is complete, heat the reaction mixture to reflux (typically ~80-90°C) and maintain for 3-4 hours until TLC analysis indicates the consumption of the intermediate.
- Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto a large beaker of crushed ice with constant stirring. A solid precipitate should form.
- Rationale: This step quenches the excess POCl_3 and precipitates the water-insoluble organic product. Caution: Quenching POCl_3 is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- Purification: Isolate the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Dry the solid and recrystallize from a suitable solvent, such as ethanol, to afford the purified 2-(5-Methylisoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole as a crystalline solid. Characterize by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-5-methylisoxazole

This protocol describes the condensation of the carbohydrazide with a classic 1,3-dicarbonyl, acetylacetone, to form a pyrazole derivative.



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Caption: Workflow for the synthesis of a pyrazole derivative.

Materials:

- **5-Methylisoxazole-3-carbohydrazide** (1.0 eq)
- Acetylacetone (2,4-pentanedione) (1.2 eq)
- Ethanol (solvent)
- Glacial Acetic Acid (catalyst)
- Silica gel for column chromatography
- Ethyl acetate/Hexane (eluent)

Procedure:

- Reaction Setup: To a solution of **5-Methylisoxazole-3-carbohydrazide** (1.0 eq) in ethanol (20 mL per gram of hydrazide) in a round-bottom flask, add acetylacetone (1.2 eq).
- Add 3-4 drops of glacial acetic acid to the mixture to serve as a catalyst.
 - Rationale: The acid catalyst protonates one of the carbonyl groups of acetylacetone, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazide. Ethanol is a common, effective solvent for this condensation.
- Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6-8 hours.
- Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent), observing the disappearance of the starting material spot.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

- Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and increasing to 50%) to isolate the pure pyrazole product.
- Combine the pure fractions, remove the solvent in *vacuo*, and dry to yield the final product. Characterize by NMR, IR, and Mass Spectrometry.

Applications in Medicinal Chemistry & Drug Discovery

Derivatives synthesized from **5-Methylisoxazole-3-carbohydrazide** have demonstrated a remarkable breadth of biological activities, underscoring the isoxazole core as a privileged structure in drug discovery.

- Anticonvulsant Activity: A significant body of research highlights the potential of isoxazole derivatives as anticonvulsant agents.[14][15] Some of these compounds are believed to exert their effects by modulating voltage-gated sodium channels. For instance, novel benzo[d]isoxazole derivatives have shown potent activity in maximal electroshock (MES)-induced seizure models, with some selectively blocking the NaV1.1 channel.[16][17] The 5-methylisoxazole moiety serves as a critical component in building molecules with the appropriate physicochemical properties to cross the blood-brain barrier and engage with CNS targets.[4]
- Antimicrobial and Antitubercular Agents: The scaffold is a fertile starting point for the development of novel anti-infective agents.[3] Researchers have synthesized libraries of 5-methylisoxazole-3-carboxamide derivatives and evaluated their activity against *Mycobacterium tuberculosis*, with several compounds showing significant minimum inhibitory concentrations (MICs).[18] Furthermore, 1,3,4-oxadiazoles derived from this starting material have been screened for broad-spectrum antibacterial activity.[19]
- Other Therapeutic Areas: Beyond the CNS and anti-infective space, this building block has been used to create compounds with potential anti-inflammatory, analgesic, and antifungal activities, making it a truly versatile platform for broad-based drug discovery efforts.[1][20]

Conclusion

5-Methylisoxazole-3-carbohydrazide is more than just a chemical reagent; it is a strategic building block that provides an efficient entry into several classes of pharmacologically relevant heterocyclic compounds. Its predictable reactivity, combined with the favorable biological profile of the isoxazole nucleus, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and agrochemical research. The protocols and insights provided in this guide are intended to facilitate its adoption and inspire innovation in the synthesis of novel, high-value molecules.

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